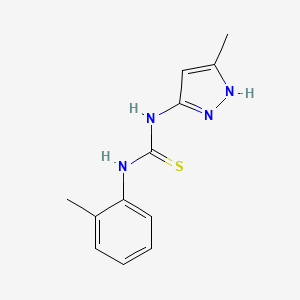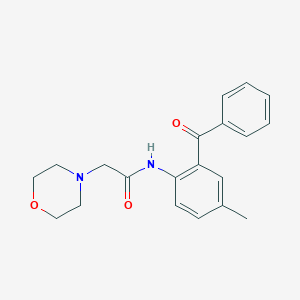![molecular formula C18H23N3O2 B5751094 2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5751094.png)
2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of phenols. It is also known as "EPP" and has been widely used in scientific research for many years. EPP is a potent inhibitor of the enzyme tyrosinase and has been found to have various biochemical and physiological effects.
作用机制
EPP inhibits tyrosinase by binding to the copper ions in the active site of the enzyme. This prevents the enzyme from catalyzing the production of melanin. EPP has also been found to have antioxidant properties, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
EPP has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on tyrosinase, EPP has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. EPP has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using EPP in lab experiments is its potent inhibitory effect on tyrosinase. This makes it a useful tool for studying the role of tyrosinase in melanin production and skin pigmentation. However, one limitation of using EPP is its potential toxicity. EPP has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are many future directions for the study of EPP. One area of research is the development of skin whitening agents based on EPP. Another area of research is the potential use of EPP in cancer treatment. Further studies are needed to determine the safety and efficacy of EPP in these applications. Additionally, the neuroprotective and anti-inflammatory properties of EPP warrant further investigation for their potential use in the treatment of neurodegenerative and inflammatory diseases.
合成方法
The synthesis of EPP involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to yield EPP. The synthesis method is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
EPP has been widely used in scientific research due to its potent inhibitory effect on tyrosinase. Tyrosinase is an enzyme that is involved in the production of melanin, which is responsible for skin pigmentation. EPP has been found to be effective in reducing melanin production and has been used in the development of skin whitening agents. EPP has also been found to have antitumor properties and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-23-17-13-15(6-7-16(17)22)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13,22H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRGIJCATAWAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5751022.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
![6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5751030.png)


![2-{4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5751041.png)

![2-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5751057.png)
![2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5751061.png)
![3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5751065.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5751070.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)

